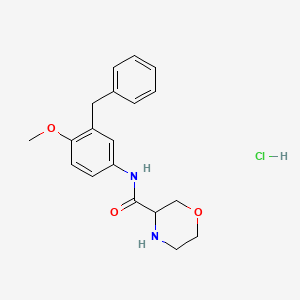![molecular formula C11H23ClN2O2 B7639794 1-[2-(1-Aminoethyl)morpholin-4-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7639794.png)
1-[2-(1-Aminoethyl)morpholin-4-yl]-3-methylbutan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1-Aminoethyl)morpholin-4-yl]-3-methylbutan-1-one;hydrochloride is a chemical compound with the molecular formula C12H24ClNO2. It is commonly referred to as AEM, and it belongs to the class of compounds known as morpholines. AEM is synthesized using a specific method, and it has a wide range of scientific research applications.
Mechanism of Action
The mechanism of action of AEM is not well understood. However, it is believed to act as a chiral auxiliary in organic synthesis, facilitating the formation of enantiomerically pure compounds. AEM may also act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the reaction.
Biochemical and Physiological Effects:
AEM has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. AEM may have some mild sedative effects, but this has not been confirmed.
Advantages and Limitations for Lab Experiments
AEM has several advantages for use in laboratory experiments, including its high yield and excellent purity. AEM is also relatively easy to synthesize and is readily available from commercial suppliers. However, AEM has some limitations, including its limited solubility in water and its relatively high cost compared to other reagents.
Future Directions
There are many future directions for the study of AEM. One possible direction is to investigate its mechanism of action in more detail, particularly in metal-catalyzed reactions. Another direction is to explore its potential as a resolving agent for racemic mixtures. Additionally, AEM could be used in the preparation of new chiral compounds with potential pharmaceutical applications. Finally, the synthesis of AEM could be optimized to improve its yield and reduce its cost.
Synthesis Methods
AEM is synthesized using a specific method that involves the reaction of 3-methyl-2-butanone with morpholine and ammonium chloride. The reaction takes place in the presence of a catalyst, such as palladium on carbon, and the product is purified using chromatography. The yield of AEM is typically high, and the purity is excellent.
Scientific Research Applications
AEM has a wide range of scientific research applications, including its use as a pharmaceutical intermediate, a ligand in metal-catalyzed reactions, and a reagent in organic synthesis. AEM is also used in the preparation of chiral compounds and as a resolving agent for racemic mixtures.
properties
IUPAC Name |
1-[2-(1-aminoethyl)morpholin-4-yl]-3-methylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-8(2)6-11(14)13-4-5-15-10(7-13)9(3)12;/h8-10H,4-7,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNAVGVKZWKJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCOC(C1)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methylamino]pyridine-2-carbonitrile](/img/structure/B7639712.png)
![1-[1-(Oxan-4-yl)ethyl]-3-(1-pyridin-2-ylethyl)urea](/img/structure/B7639727.png)
![[2-Fluoro-3-(trifluoromethyl)phenyl]-[2-(methylaminomethyl)pyrrolidin-1-yl]methanone;hydrochloride](/img/structure/B7639732.png)

![[2-(Aminomethyl)-4-methylpiperazin-1-yl]-(3-fluoro-5-methylphenyl)methanone](/img/structure/B7639745.png)
![[2-(Aminomethyl)-4-methylpiperazin-1-yl]-(1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B7639761.png)
![1-[2-(Aminomethyl)-4-methylpiperazin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639766.png)
![N-[(4-fluorophenyl)-pyridin-4-ylmethyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B7639769.png)
![1-[2-(Aminomethyl)-4-methylpiperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]ethanone;hydrochloride](/img/structure/B7639778.png)
![N-[(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide](/img/structure/B7639787.png)
![3-(benzimidazol-1-yl)-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B7639804.png)

![2,2-dimethyl-N-[3-(3-methylpyrazol-1-yl)phenyl]-1-oxo-1,4-thiazinane-4-carboxamide](/img/structure/B7639827.png)
![1-(1,3-Dimethylpiperidin-4-yl)-1-methyl-3-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7639830.png)